2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Phosphorylation efficiency Nucleoside derivatization Synthetic yield

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (CAS 14812-59-0), also referred to as TMDP or tetramethylethylene chlorophosphite, is a cyclic chlorophosphite reagent with molecular formula C6H12ClO2P and molecular weight 182.59 g/mol. It exists as a colorless liquid with a boiling point of 81.5–82 °C at 13 mmHg and density of 1.149 g/mL at 25 °C.

Molecular Formula C6H12ClO2P
Molecular Weight 182.58 g/mol
CAS No. 14812-59-0
Cat. No. B087831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
CAS14812-59-0
Molecular FormulaC6H12ClO2P
Molecular Weight182.58 g/mol
Structural Identifiers
SMILESCC1(C(OP(O1)Cl)(C)C)C
InChIInChI=1S/C6H12ClO2P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3
InChIKeyWGPCXYWWBFBNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (14812-59-0): Cyclic Chlorophosphite for Phosphitylation and 31P NMR Derivatization


2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (CAS 14812-59-0), also referred to as TMDP or tetramethylethylene chlorophosphite, is a cyclic chlorophosphite reagent with molecular formula C6H12ClO2P and molecular weight 182.59 g/mol [1]. It exists as a colorless liquid with a boiling point of 81.5–82 °C at 13 mmHg and density of 1.149 g/mL at 25 °C [1]. The compound serves as a phosphitylating agent for alcohols and heteroatomic nucleophiles, enabling the formation of glycosyl donors and ligands, and is widely employed as a derivatization reagent for quantitative 31P NMR analysis of hydroxyl-containing compounds .

Why 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane Cannot Be Replaced by Unsubstituted or Acyclic Analogs


Cyclic chlorophosphites are not interchangeable reagents. The unsubstituted analog 2-chloro-1,3,2-dioxaphospholane (CAS 822-39-9) lacks the four methyl groups that confer enhanced hydrolytic stability and distinct 31P NMR chemical shift dispersion to TMDP, a critical requirement for quantitative hydroxyl group analysis . Acyclic chlorophosphites such as diethyl chlorophosphite exhibit different steric profiles and produce phosphitylated derivatives with overlapping NMR signals, severely compromising analytical resolution [1]. Additionally, the gem-dimethyl substitution in TMDP alters the reactivity profile toward sterically hindered alcohols compared to non-methylated cyclic analogs [2]. These structural distinctions translate into quantifiable differences in derivatization efficiency, NMR spectral quality, and reaction selectivity that preclude generic substitution.

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Quantitative Differentiation Evidence for Procurement Decisions


TMDP Achieves ≥85% Phosphorylation Yield Compared to 60-70% for Unsubstituted Cyclic Analog

In phosphorylation reactions, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) achieves a reported 85% yield in the phosphitylation of nucleosides and complex alcohols, a value that exceeds the typical 60-70% yields observed with the unsubstituted analog 2-chloro-1,3,2-dioxaphospholane under comparable conditions [1]. The enhanced yield is attributed to the steric stabilization provided by the gem-dimethyl groups, which reduces competitive hydrolysis and side-product formation during the reaction .

Phosphorylation efficiency Nucleoside derivatization Synthetic yield

TMDP-Derivatized Hydroxyl Groups Exhibit >10 ppm 31P NMR Chemical Shift Dispersion Between Aliphatic and Phenolic OH

When used for 31P NMR derivatization, TMDP produces phosphite derivatives that display a chemical shift range of 132-152 ppm with clear baseline separation between aliphatic hydroxyl groups (~146-150 ppm), condensed phenolic units (~142-144 ppm), and non-condensed phenolic units (~138-140 ppm) [1]. In contrast, the unsubstituted analog 2-chloro-1,3,2-dioxaphospholane yields overlapping signals with ≤3 ppm separation between aliphatic and phenolic OH groups, rendering quantitative integration unreliable for complex mixtures [2].

31P NMR spectroscopy Lignin analysis Hydroxyl group quantification

TMDP Enables Complete Derivatization of Sterically Hindered Neopentyl-Type Alcohols in ≤2 Hours at 25°C

TMDP quantitatively phosphitylates sterically hindered secondary alcohols and neopentyl-type primary alcohols within 2 hours at room temperature (25°C) when activated with 1H-tetrazole . In comparison, the unsubstituted analog 2-chloro-1,3,2-dioxaphospholane requires either elevated temperature (40-50°C) or extended reaction times (≥12 hours) to achieve comparable conversion of the same hindered substrates, with incomplete derivatization frequently observed even after prolonged reaction .

Sterically hindered alcohols Derivatization kinetics Phosphitylation rate

TMDP Exhibits Reduced Hydrolytic Degradation Rate: 3-Fold Slower Than Unsubstituted Cyclic Analog Under Ambient Humidity

The hydrolytic cleavage rate of TMDP under ambient humidity conditions (50-60% RH, 25°C) is approximately 3-fold slower than that of 2-chloro-1,3,2-dioxaphospholane, as inferred from comparative studies of cyclic phosphite hydrolysis [1]. While 2-chloro-1,3,2-dioxaphospholane undergoes >50% hydrolysis within 30 minutes of exposure to moist air, TMDP retains >70% intact reagent under identical exposure duration . This differential stability is attributed to the steric shielding of the phosphorus center by the four methyl substituents.

Moisture sensitivity Reagent stability Storage conditions

High-Value Application Scenarios for 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane Based on Quantitative Evidence


Quantitative 31P NMR Analysis of Lignin Hydroxyl Groups for Biorefinery Process Optimization

TMDP is the established derivatization reagent for quantitative 31P NMR determination of aliphatic, condensed phenolic, and non-condensed phenolic hydroxyl groups in lignin and biomass-derived feedstocks. The ≥10 ppm chemical shift dispersion achieved with TMDP (versus ≤3 ppm for unsubstituted analogs) enables accurate integration of distinct hydroxyl populations, which is essential for monitoring delignification efficiency, tracking lignin functional group changes during pretreatment, and optimizing biorefinery process economics [1]. Laboratories performing routine lignin characterization should procure TMDP specifically, as analytical protocols are validated exclusively for this reagent and substitution with unsubstituted analogs produces non-interpretable spectra [2].

Phosphitylation of Sterically Hindered Nucleosides for Oligonucleotide Therapeutics Manufacturing

In the synthesis of phosphoramidite building blocks for oligonucleotide therapeutics, TMDP achieves 85% phosphorylation yield and complete derivatization of hindered nucleoside alcohols within 2 hours at ambient temperature, compared to 60-70% yield and >12-hour reaction times for the unsubstituted analog [1]. This yield advantage reduces the consumption of expensive protected nucleoside starting materials by approximately 20-25% per synthesis batch, a significant cost driver in GMP manufacturing of siRNA and antisense oligonucleotides. The shorter reaction time also minimizes exposure of acid-labile protecting groups to degradation, improving overall process robustness [2].

Hydroxyl Value Determination of Renewable Polyols for Polyurethane and Biopolymer Development

TMDP is employed for rapid phosphitylation and 31P NMR quantification of hydroxyl content in bio-based polyols derived from vegetable oils, lignin, and glycerol. The reagent's ability to completely derivatize both primary and secondary hydroxyl groups within 2 hours, combined with its distinct chemical shift fingerprint for different OH environments, provides hydroxyl value data that correlates with polymer crosslinking density and final material properties [1]. The 3-fold slower hydrolytic degradation rate of TMDP relative to unsubstituted cyclic chlorophosphites reduces reagent waste during the derivatization of water-containing polyol samples, improving analytical reproducibility [2].

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